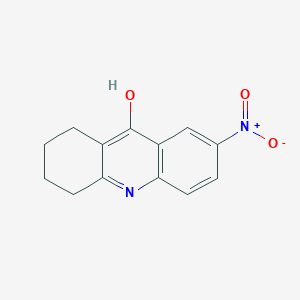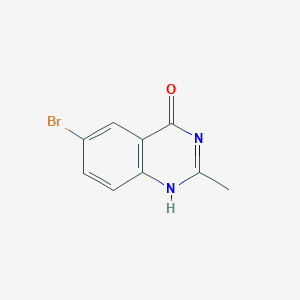
2-methyl-5,7-dinitro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “2-methyl-5,7-dinitro-1H-quinazolin-4-one” is a monoclonal antibody known as Monoclonal Anti-Ankyrin B - Rpe antibody produced in mouse. This compound is used in various scientific research applications, particularly in the field of immunology and cell biology. It is designed to target and bind to Ankyrin B, a protein that plays a crucial role in the stability and function of the cell membrane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of monoclonal antibodies like Monoclonal Anti-Ankyrin B involves several steps:
Immunization: Mice are immunized with the antigen (Ankyrin B protein) to stimulate an immune response.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce antibodies.
Screening: Hybridoma cells are screened to identify those producing the desired antibody.
Cloning: Positive hybridoma cells are cloned to ensure the production of a single type of antibody.
Purification: The antibodies are purified from the cell culture supernatant using techniques such as protein A/G affinity chromatography.
Industrial Production Methods: Industrial production of monoclonal antibodies involves scaling up the cell culture process in bioreactors. The production process includes:
Cell Culture: Large-scale cultivation of hybridoma cells in bioreactors.
Harvesting: Collection of the cell culture supernatant containing the antibodies.
Purification: Purification of antibodies using chromatography techniques.
Formulation: Formulation of the purified antibodies into a suitable buffer for storage and use.
Analyse Chemischer Reaktionen
Monoclonal antibodies like Monoclonal Anti-Ankyrin B do not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, they participate in biological interactions, including:
Binding Reactions: The antibody binds specifically to the Ankyrin B protein.
Immune Reactions: The antibody can trigger immune responses such as antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC).
Common Reagents and Conditions:
Reagents: Antigen (Ankyrin B protein), hybridoma cells, myeloma cells.
Conditions: Cell culture conditions, including appropriate temperature, pH, and nutrient supply.
Major Products Formed:
- The primary product is the monoclonal antibody itself, which is used for various research and therapeutic purposes.
Wissenschaftliche Forschungsanwendungen
Monoclonal Anti-Ankyrin B has several scientific research applications:
Immunocytochemistry: Used to detect Ankyrin B in cell samples.
Western Blotting: Used to identify and quantify Ankyrin B protein in tissue samples.
Immunohistochemistry: Used to study the distribution and localization of Ankyrin B in tissue sections.
Flow Cytometry: Used to analyze the expression of Ankyrin B on the surface of cells.
Research in Cell Biology: Helps in understanding the role of Ankyrin B in cell membrane stability and function.
Wirkmechanismus
The mechanism of action of Monoclonal Anti-Ankyrin B involves:
Binding to Ankyrin B: The antibody specifically binds to the Ankyrin B protein.
Blocking Function: By binding to Ankyrin B, the antibody can block its function, which may be useful in studying the protein’s role in various cellular processes.
Triggering Immune Responses: The antibody can trigger immune responses such as ADCC or CDC, leading to the destruction of cells expressing Ankyrin B.
Vergleich Mit ähnlichen Verbindungen
Monoclonal Anti-Ankyrin B can be compared with other monoclonal antibodies targeting different proteins. Similar compounds include:
Monoclonal Anti-Ankyrin G: Targets Ankyrin G protein.
Monoclonal Anti-Ankyrin R: Targets Ankyrin R protein.
Monoclonal Anti-Spectrin: Targets Spectrin protein.
Uniqueness: Monoclonal Anti-Ankyrin B is unique in its specificity for Ankyrin B, making it a valuable tool for studying the specific functions and roles of this protein in cellular processes.
Eigenschaften
IUPAC Name |
2-methyl-5,7-dinitro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O5/c1-4-10-6-2-5(12(15)16)3-7(13(17)18)8(6)9(14)11-4/h2-3H,1H3,(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGXZNOFSWWSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate](/img/structure/B7784956.png)
![2,3-dihydropyrazolo[3,4-b]indole-1-carboxylic acid](/img/structure/B7784964.png)

![3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE](/img/structure/B7784983.png)
![1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B7785001.png)
![1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone](/img/structure/B7785007.png)


![3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7785025.png)




![3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7785052.png)
